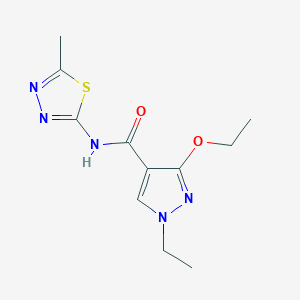
3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to modulate specific biological processes, making it a valuable tool for studying various physiological and biochemical phenomena.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research into the synthesis and potential applications of compounds related to 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has led to the development of various derivatives with intriguing biological activities. For instance, studies have shown the creation of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, yielding compounds with moderate auxin activities and certain antiblastic effects on wheat germ (A. Yue et al., 2010). Additionally, the synthesis of thiazolopyrimidines and related structures has been explored, revealing a variety of chemical reactions and potential for generating compounds with antimycobacterial activity (M. Gezginci et al., 1998).
Molecular Modeling and Anti-Tumor Agents
Molecular modeling studies have been conducted on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, highlighting their potential as anti-tumor agents. These studies involved cyclocondensation reactions, leading to a range of derivatives evaluated against mouse tumor and human cancer cell lines, showcasing significant effects and potential therapeutic applications (I. Nassar et al., 2015).
Chemical Structure and Cytotoxicity
The exploration of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has contributed to understanding the geometric parameters and intermolecular interactions of these compounds. This research has implications for designing molecules with desired properties, including cytotoxicity against cancer cells (Y. Köysal et al., 2005).
Synthesis and Herbicidal Activity
Investigations into pyrazole-4-carboxamide derivatives have revealed their herbicidal activities against various weeds and their safety for crops. This research indicates the potential of these compounds as effective herbicides, with specific modifications enhancing their activity and selectivity (R. Ohno et al., 2004).
Propiedades
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-4-16-6-8(10(15-16)18-5-2)9(17)12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQFPKZZMVJVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



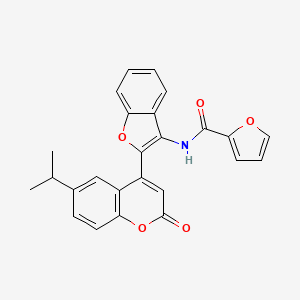


![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)
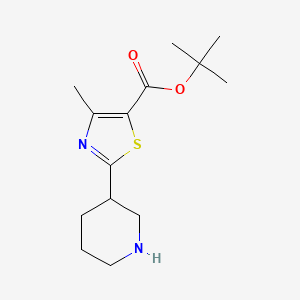
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
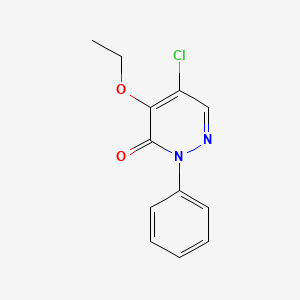

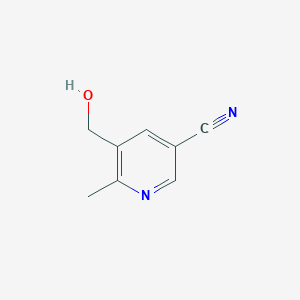
![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)